加巴喷丁-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

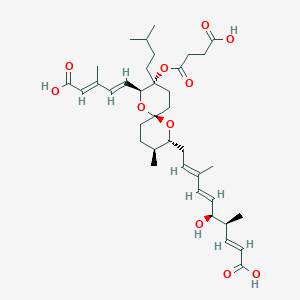

Gabapentin, structurally related to the neurotransmitter GABA (gamma-aminobutyric acid), mimics GABA's activity. It is widely used in neurology for the treatment of peripheral neuropathic pain and exists in a zwitterionic form in the solid state. The molecule's properties have been extensively studied using quantum chemical calculations and experimental spectroscopic techniques (Sinha et al., 2013).

Synthesis Analysis

A concise and efficient synthesis of Gabapentin has been achieved with an overall yield of 56% via 6 N HCl mediated hydrolysis of the corresponding γ-lactam, obtained from the intramolecular C-CH insertion reaction of N-tert-butyl-N-cyclohexylmethyl diazoacetamide with 0.02 mol% Rh2(OAc)4 catalyst (Chen et al., 2003).

Molecular Structure Analysis

The molecular structure and bonding network of Gabapentin hydrochloride hemihydrate have been examined, revealing extensive inter and intra-molecular hydrogen bonding networks. A unique and relatively rare three-center hydrogen bond configuration, as well as N–H···O donor hydrogen bonds, have been observed, linking the molecules into chains (Jasinski et al., 2009).

Chemical Reactions and Properties

Gabapentin's antinociceptive action involves its binding to the alpha2delta subunit of voltage-dependent Ca2+ channels, modulating Ca2+ current and affecting neurotransmitter release. This mechanism is distinct from that of traditional GABAergic drugs and contributes to its therapeutic effects (Cheng & Chiou, 2006).

Physical Properties Analysis

Gabapentin's synthesis and the high mass and heat transfer performance of its production process have been enhanced using a microreaction system, demonstrating the drug's efficient production at relatively high temperatures with significantly reduced residence times (Huang et al., 2017).

Chemical Properties Analysis

The chemical and structural characteristics of Gabapentin, including its pharmacokinetics and pharmacodynamics, have been reviewed, highlighting its antihyperalgesic properties and unique mechanism of action in acute pain management. This makes Gabapentin a safe and efficacious drug for treating postoperative pain (Chang et al., 2014).

科学研究应用

分子机制和神经传递

加巴喷丁是神经递质 γ-氨基丁酸 (GABA) 的结构类似物,以其抗惊厥、镇痛和抗焦虑特性而闻名。值得注意的是,它不会直接改变 GABA A 型 (GABAA) 受体功能或改变突触抑制。一项研究表明,加巴喷丁增强了含 δ 亚基的 GABAA (δGABAA) 受体的表达,在小脑和海马等脑区产生了持续的抑制电导。这种调节可能促成了加巴喷丁的 GABA 能效应,因为它在野生型小鼠中诱发共济失调和抗焦虑,但在 δ 亚基无效突变小鼠中没有诱发。该研究表明,加巴喷丁在以 δGABAA 受体表达减少为特征的疾病中具有更广泛的治疗应用,因为它具有潜在的作用 (Yu 等人,2019).

药物转运机制

加巴喷丁表现出跨血脑屏障 (BBB) 的高渗透性和饱和性,这归因于特定药物转运体的参与。一项研究发现转运蛋白 LAT1 (SLC7A5) 是加巴喷丁在人脑内皮细胞系 (hCMEC/D3) 中转运的关键参与者,hCMEC/D3 是 BBB 的体外模型。该研究强调了 LAT1 在加巴喷丁治疗作用中的重要作用,展示了其在药物药代动力学中的选择性和重要性 (Dickens 等人,2013).

分析方法开发

在表现马的领域,加巴喷丁被认为是 3 类兴奋剂,需要灵敏的检测方法进行监管和药代动力学研究。一项研究开发并验证了一种气相色谱-质谱 (GC-MS) 方法用于加巴喷丁检测,为药代动力学和法医调查提供了强大的工具 (Lehner 等人,2007).

未来方向

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug-associated .

属性

CAS 编号 |

1346600-67-6 |

|---|---|

产品名称 |

Gabapentin-d6 |

分子式 |

C₉H₁₁D₆NO₂ |

分子量 |

177.27 |

同义词 |

1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)